molecular formula C8H16ClNO2 B13460368 5-Ethylpiperidine-3-carboxylic acid hydrochloride CAS No. 2913278-25-6

5-Ethylpiperidine-3-carboxylic acid hydrochloride

Cat. No.: B13460368
CAS No.: 2913278-25-6
M. Wt: 193.67 g/mol
InChI Key: VAKZWNYXHJFGFO-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethylpiperidine-3-carboxylic acid hydrochloride typically involves the reaction of piperidine derivatives with ethylating agents under controlled conditions. One common method includes the condensation of 2,4-dioxo-carboxylic acid ethyl esters with ethyl 3-amino-3-iminopropionate hydrochloride, followed by decarboxylation .

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents like methanol or ethanol can enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: 5-Ethylpiperidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include ethyl-substituted piperidines, ketones, alcohols, and amines .

Mechanism of Action

The mechanism of action of 5-Ethylpiperidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • 1-Ethylpiperidine-3-carboxylic acid hydrochloride
  • Piperidine-3-carboxylic acid hydrochloride
  • 5-Methylpiperidine-3-carboxylic acid hydrochloride

Comparison: Compared to these similar compounds, 5-Ethylpiperidine-3-carboxylic acid hydrochloride is unique due to its specific ethyl substitution at the 5-position, which can influence its reactivity and interaction with other molecules. This structural difference can result in distinct chemical and biological properties, making it suitable for specialized applications .

Properties

CAS No.

2913278-25-6

Molecular Formula

C8H16ClNO2

Molecular Weight

193.67 g/mol

IUPAC Name

5-ethylpiperidine-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H15NO2.ClH/c1-2-6-3-7(8(10)11)5-9-4-6;/h6-7,9H,2-5H2,1H3,(H,10,11);1H

InChI Key

VAKZWNYXHJFGFO-UHFFFAOYSA-N

Canonical SMILES

CCC1CC(CNC1)C(=O)O.Cl

Origin of Product

United States

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